molecular formula C29H26F3NO11 B13415050 4'-Keto-N-(trifluoroacetyl)daunorubicin

4'-Keto-N-(trifluoroacetyl)daunorubicin

Cat. No.: B13415050
M. Wt: 621.5 g/mol
InChI Key: UGHKWCDASSFGBP-ARNFTHEXSA-N
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Description

4’-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is notable for its role as an intermediate in the synthesis of other anthracycline derivatives, such as 4’-epidoxorubicin, which are used for their anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Keto-N-(trifluoroacetyl)daunorubicin typically involves the acylation of 13-dihydrodaunorubicinol to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then reacted with an aprotic solvent and an acylating agent to form an intermediate sulfoxy salt. The sulfoxy salt is treated with a strong base to yield 4’-Keto-N-(trifluoroacetyl)daunorubicin .

Industrial Production Methods: In industrial settings, the continuous process involves preparing a solution of 4’-Keto-N-(trifluoroacetyl)daunorubicin in methylene chloride-methanol and a solution of sodium borohydride in ethanol. These solutions are mixed at low temperatures, followed by the addition of acetone to neutralize excess sodium borohydride. The reaction mass is then neutralized and the product is isolated .

Mechanism of Action

The mechanism of action of 4’-Keto-N-(trifluoroacetyl)daunorubicin is similar to that of daunorubicin. It interacts with DNA by intercalation and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .

Properties

Molecular Formula

C29H26F3NO11

Molecular Weight

621.5 g/mol

IUPAC Name

N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1

InChI Key

UGHKWCDASSFGBP-ARNFTHEXSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F

Canonical SMILES

CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F

Origin of Product

United States

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